Cas no 1426-59-1 (9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)-)

9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)- structure
1426-59-1 structure
Product Name:9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)-
CAS-nummer:1426-59-1
MF:C14H14ClFN4O5
MW:372.736165523529
CID:153848
PubChem ID:286423
Update Time:2025-04-19

9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 9H-Purine,6-chloro-9-(2,3-di-O-acetyl-5-deoxy-5-fluoro-b-D-ribofuranosyl)-
    • 2-(6-chloro-9H-purin-9-yl)-5-(fluoromethyl)tetrahydrofuran-3,4-diyl diacetate
    • (5R)-5-methyl-3-morpholinone
    • (5R)-hydroxy-2-hexanone
    • (5R)-hydroxyhexane-2-one
    • (5R)-O,O'-diacetyl-5-(6-chloro-purin-9-yl)-1-fluoro-L-2,5-anhydro-1-deoxy-ribitol
    • (5R)-O,O'-Diacetyl-5-(6-chlor-purin-9-yl)-1-fluor-L-2,5-anhydro-1-desoxy-ribit
    • (R)-5-hydroxy-hexan-2-one
    • (R)-5-methyl-morpholin-3-one
    • 5(R)-methyl-ketomorpholine
    • 5-hydroxyhexan-2-one
    • 5-hydroxy-hexan-2-one
    • AK-90066
    • ANW-67020
    • CTK8C1648
    • KB-03341
    • 6-chloro-9-(2,3-di-o-acetyl-5-deoxy-5-fluoropentofuranosyl)-9h-purine
    • 1426-59-1
    • DTXSID70931539
    • NSC-144602
    • NSC144602
    • Inchi: 1S/C14H14ClFN4O5/c1-6(21)23-10-8(3-16)25-14(11(10)24-7(2)22)20-5-19-9-12(15)17-4-18-13(9)20/h4-5,8,10-11,14H,3H2,1-2H3
    • InChI-sleutel: FIHLFKYEAZYSTR-UHFFFAOYSA-N
    • LACHT: ClC1C2=C(N=CN=1)N(C=N2)C1C(C(C(CF)O1)OC(C)=O)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 372.06382
  • Monoisotopische massa: 372.064
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 6
  • Complexiteit: 530
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 105Ų

Experimentele eigenschappen

  • Dichtheid: 1.68
  • Kookpunt: 524.7°Cat760mmHg
  • Vlampunt: 271.1°C
  • Brekindex: 1.666
  • PSA: 105.43
  • LogboekP: 1.21000
Aanbevolen leveranciers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk